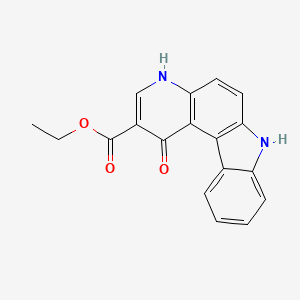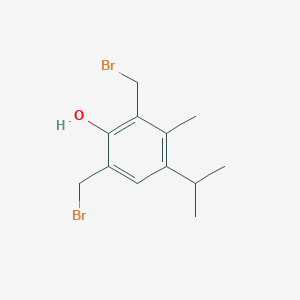
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromobutyl group, a methoxy group, and a methoxyphenyl group attached to the indole core, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formylation of Indole: The indole core is first formylated at the 3-position using a Vilsmeier-Haack reaction, resulting in the formation of a formylated indole derivative.
Bromination: The formylated indole is then subjected to bromination to introduce the bromobutyl group at the desired position.
Methoxylation: The methoxy groups are introduced through methylation reactions using appropriate reagents such as methyl iodide or dimethyl sulfate.
Final Assembly: The final compound is assembled by coupling the bromobutyl, methoxy, and methoxyphenyl groups to the indole core under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the methoxy groups to hydroxyl groups.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common reagents and conditions used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride .
Applications De Recherche Scientifique
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Biological Studies: It can be employed in studies investigating the biological activity of indole derivatives, including their effects on cellular processes and receptor interactions.
Chemical Biology: The compound can serve as a probe for studying the mechanisms of action of indole-based molecules in biological systems.
Material Science: It may be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The bromobutyl group may facilitate binding to hydrophobic pockets, while the methoxy groups can participate in hydrogen bonding or other interactions with target molecules . The indole core itself is known to interact with various biological targets, contributing to the overall activity of the compound .
Comparaison Avec Des Composés Similaires
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole can be compared with other indole derivatives, such as:
1-(2-Methoxyphenyl)piperazine: This compound features a methoxyphenyl group and a piperazine ring, which may result in different biological activities and target interactions.
4-Bromo-1H-indole: This simpler indole derivative lacks the methoxy and methoxyphenyl groups, which may affect its reactivity and biological properties.
N-(4-Bromobutyl)phthalimide: This compound contains a bromobutyl group and a phthalimide moiety, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
115119-04-5 |
|---|---|
Formule moléculaire |
C21H24BrNO2 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
1-(4-bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C21H24BrNO2/c1-15-19-14-18(25-3)10-11-20(19)23(13-5-4-12-22)21(15)16-6-8-17(24-2)9-7-16/h6-11,14H,4-5,12-13H2,1-3H3 |
Clé InChI |
FLZDQZBLQSTLLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)OC)CCCCBr)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

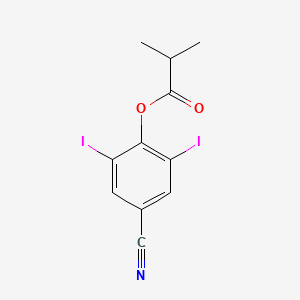
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
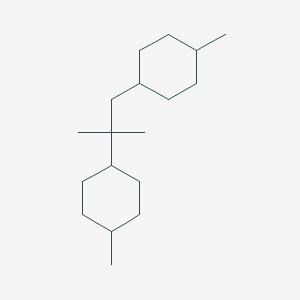
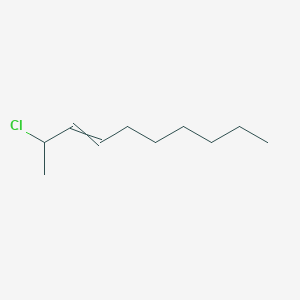
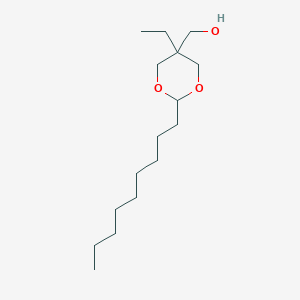
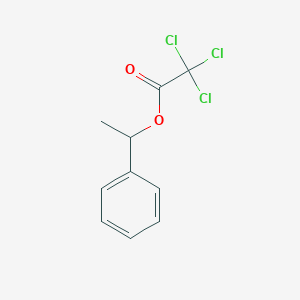
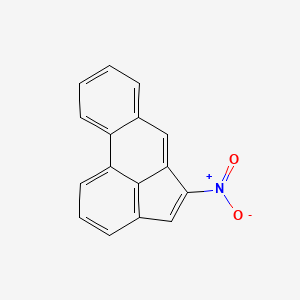
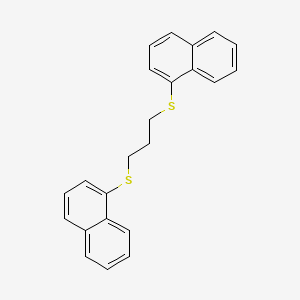
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
